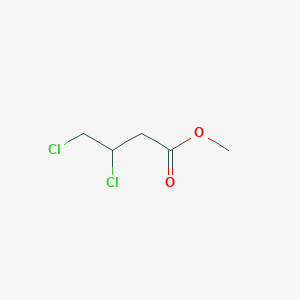

Methyl 3,4-dichlorobutanoate

Description

Structure

2D Structure

Properties

CAS No. |

819-93-2 |

|---|---|

Molecular Formula |

C5H8Cl2O2 |

Molecular Weight |

171.02 g/mol |

IUPAC Name |

methyl 3,4-dichlorobutanoate |

InChI |

InChI=1S/C5H8Cl2O2/c1-9-5(8)2-4(7)3-6/h4H,2-3H2,1H3 |

InChI Key |

DVXYQNCRDDPGKM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for Methyl 3,4 Dichlorobutanoate

Established Synthetic Pathways

Traditional synthetic routes to Methyl 3,4-dichlorobutanoate rely on a sequence of classical organic transformations. These methods are foundational and are often based on two key steps: the formation of the butanoate ester and the subsequent dichlorination of an unsaturated precursor.

Esterification Reactions for Butanoate Formation

The formation of the methyl ester group in this compound can be efficiently achieved through the Fischer esterification of the corresponding carboxylic acid, 3,4-Dichlorobutanoic acid. This acid-catalyzed esterification is an equilibrium process where the carboxylic acid is reacted with an excess of methanol (B129727) to favor the formation of the methyl ester and water. libretexts.orgnih.gov

The reaction is typically carried out by heating the mixture to reflux in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). sigmaaldrich.com The use of a large excess of methanol not only serves as a reactant but also as the solvent, helping to drive the equilibrium towards the product side, in accordance with Le Chatelier's Principle. libretexts.org

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Finally, deprotonation of this intermediate regenerates the acid catalyst and affords the final ester product, this compound. nih.gov

Table 1: Typical Reagents for Fischer Esterification

| Role | Reagent |

| Carboxylic Acid | 3,4-Dichlorobutanoic acid |

| Alcohol | Methanol |

| Acid Catalyst | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) |

Halogenation Strategies for Vicinal Dichlorination

An alternative and more common approach to obtaining this compound involves the vicinal dichlorination of an unsaturated ester precursor, such as Methyl 3-butenoate. sigmaaldrich.comyoutube.com This electrophilic addition reaction introduces the two chlorine atoms across the carbon-carbon double bond.

The reaction is typically performed by bubbling chlorine gas (Cl₂) through a solution of the alkene in an inert solvent. The mechanism proceeds through the formation of a cyclic chloronium ion intermediate. This three-membered ring is formed by the electrophilic attack of the chlorine molecule on the double bond. The presence of this intermediate is crucial in determining the stereochemical outcome of the reaction.

The chloronium ion is then opened by the nucleophilic attack of a chloride ion (which is generated in the reaction). This attack occurs at one of the two carbon atoms of the chloronium ion ring, leading to the formation of the vicinal dichloride.

Stereochemical Control in Dichlorination Reactions

The stereochemistry of the dichlorination reaction is a direct consequence of the reaction mechanism. The formation of the cyclic chloronium ion intermediate means that the subsequent attack by the chloride ion must occur from the side opposite to the chloronium ion ring. This results in an anti-addition of the two chlorine atoms.

Therefore, the stereochemistry of the starting alkene will dictate the stereochemistry of the resulting dichlorinated product. For a precursor like Methyl 3-butenoate, which does not have stereoisomers at the double bond, the reaction will result in a racemic mixture of the two enantiomers of this compound. If a stereochemically defined cyclic alkene were to be used, the anti-addition would lead to a specific diastereomer. This inherent stereocontrol is a key feature of this halogenation strategy.

Advanced Synthetic Approaches

More recent developments in synthetic chemistry have led to advanced methods for the synthesis of dichlorinated esters, focusing on the use of catalytic systems and the development of asymmetric routes to access specific enantiomers.

Catalytic Methods in Dichlorinated Ester Synthesis

Modern synthetic chemistry aims to develop milder and more efficient catalytic methods to replace the use of stoichiometric and often hazardous reagents like chlorine gas. One such advanced approach for the vicinal dichlorination of alkenes involves a visible-light-induced photoredox catalysis using copper(II) chloride (CuCl₂). orgsyn.org

This method provides a route to 1,2-dichloro compounds using an inexpensive and readily available chlorine source under exceptionally mild conditions. orgsyn.org The reaction is initiated by the excitation of CuCl₂ with visible light, which proceeds via a ligand-to-metal charge transfer (LMCT) process. This leads to the homolytic cleavage of a copper-chlorine bond, generating a chlorine radical. This highly reactive chlorine radical can then initiate the dichlorination of an alkene precursor like Methyl 3-butenoate.

This catalytic process exhibits a broad substrate scope and excellent tolerance to various functional groups, making it a versatile and attractive alternative to traditional dichlorination methods. orgsyn.org

Table 2: Comparison of Dichlorination Methods

| Feature | Traditional Halogenation | Catalytic Dichlorination |

| Chlorine Source | Cl₂ gas | CuCl₂ |

| Conditions | Often harsh | Mild, visible light |

| Catalyst | None (stoichiometric) | Copper(II) chloride |

| Advantages | Well-established | Milder, safer, catalytic |

Asymmetric Synthesis for Chiral this compound Enantiomers

The synthesis of specific enantiomers of chiral molecules is of significant importance, particularly in the pharmaceutical and agrochemical industries. The development of asymmetric methods to produce enantiomerically pure this compound would involve the use of chiral catalysts or auxiliaries.

While specific, published methods for the direct asymmetric dichlorination of Methyl 3-butenoate to yield enantiopure this compound are not widely documented, the principles of asymmetric catalysis provide a clear pathway. This would likely involve a chiral catalyst that can differentiate between the two faces of the alkene's double bond.

One conceptual approach involves the use of chiral catalysts that can form a chiral complex with the chlorinating agent. For instance, chiral hydrogen-bond donor catalysts could form complexes with a chloride source, creating a chiral environment around the alkene substrate. This chiral environment would favor the attack of the chlorinating species on one face of the double bond over the other, leading to an excess of one enantiomer of the product. The development of such catalysts for enantioselective dichlorination reactions is an active area of research. libretexts.org

Another strategy could involve the use of a chiral auxiliary. In this approach, the achiral precursor, such as 3-butenoic acid, would be reacted with a chiral alcohol to form a chiral ester. The subsequent dichlorination of this chiral ester would lead to the formation of diastereomers, which could then be separated. Finally, the removal of the chiral auxiliary would yield the desired enantiomer of this compound.

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for this compound through the lens of green chemistry involves a multi-faceted approach, targeting the reduction of hazardous substances, maximization of atom economy, and the development of sustainable catalytic processes.

Solvent-Free or Environmentally Benign Solvent Systems

A key strategy in green synthesis is the replacement of volatile and often toxic organic solvents with more environmentally friendly alternatives. The synthesis of esters, for instance, can be achieved using greener methods. rsc.orgnih.gov One approach involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. These solvents are often biodegradable, have low toxicity, and can be recycled. rsc.org For example, choline (B1196258) hydroxide (B78521) has been effectively used as both a reaction medium and a base in the synthesis of pyrroles, highlighting its potential applicability in other reaction types. rsc.org

Another avenue is the exploration of solvent-free reaction conditions. Continuous flow synthesis, for example, has been demonstrated for the production of β-amino crotonates without the use of any solvent, achieving high yields and purity. google.com This method not only eliminates solvent waste but can also lead to shorter reaction times and improved process control. google.com The synthesis of vinyl ester resins from biowaste glycerin also showcases an environmentally benign protocol that minimizes the use of hazardous materials. rsc.orgresearchgate.net

Atom Economy and Reaction Efficiency Improvements

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all materials from the reactants into the final product. jocpr.com Addition reactions, such as the dichlorination of an alkene, are inherently more atom-economical than substitution reactions, which generate stoichiometric byproducts.

For the synthesis of this compound, a highly atom-economical route would involve the direct dichlorination of a suitable unsaturated precursor, such as methyl 3-butenoate. In this scenario, all atoms of the chlorine molecule are incorporated into the product, leading to a theoretical atom economy of 100%. This contrasts sharply with methods that might involve substitution reactions, where a portion of the reactant atoms are lost as byproducts, resulting in a lower atom economy. primescholars.com

The Diels-Alder reaction is a classic example of a 100% atom-economical reaction, where all atoms from the reactants are integrated into the product. jocpr.com Similarly, the Beckmann rearrangement is noted for its high atom economy as it primarily involves the rearrangement of a single reactant. jocpr.com The efficiency of a reaction can be quantified by calculating the percentage atom economy, which is the ratio of the mass of the desired product to the total mass of the reactants. primescholars.com

Table 1: Theoretical Atom Economy for a Synthetic Route to this compound

| Reactant 1 | Reactant 2 | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Methyl 3-butenoate | Chlorine (Cl₂) | This compound | None | 100% |

| 3,4-Dichlorobutanoic acid | Methanol | This compound | Water (H₂O) | ~90.4% |

Catalytic System Development for Sustainability

The development of sustainable catalytic systems is crucial for reducing the environmental impact of chemical synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, which minimizes waste and reduces energy consumption during product purification. nih.gov

In the context of dichlorination, significant progress has been made in developing catalytic methods that avoid the use of highly toxic and corrosive molecular chlorine. nih.gov One such development is a catalytic, stereospecific syn-dichlorination of alkenes using a selenium-based catalyst. nih.gov This method is applicable to a variety of alkenes and is operationally simple. nih.gov A proposed catalytic cycle involves the oxidation of a diphenyl diselenide pre-catalyst, followed by anti-chloroselenylation of the alkene and subsequent displacement to form the syn-dichloride product. nih.gov

For the esterification step, solid acid catalysts can be employed as a green alternative to traditional liquid acids like sulfuric acid. nih.gov These catalysts are non-corrosive, reusable, and can lead to cleaner reactions with easier work-up procedures.

Synthesis of Key Precursors and Intermediates

The efficient synthesis of this compound is highly dependent on the availability of suitable precursors. Key intermediates include unsaturated esters like methyl crotonate or acid chlorides such as 4-chlorobutyryl chloride.

One important precursor is methyl crotonate . scientificlabs.ie It can be synthesized through various methods, including the Wittig reaction, where ethyltriphenylphosphonium bromide is reacted with methyl 2-(benzyloxy)-phenylglyoxylate. prepchem.com Another approach involves the conversion of polyhydroxyalkanoates, which can be derived from wastewater, into methyl crotonate, offering a sustainable route from bio-based feedstocks. researchgate.net The reaction of methyl acetoacetate (B1235776) with ammonia (B1221849) in a continuous flow reactor also yields β-amino crotonates, which are structurally related. google.com

Another key intermediate is 4-chlorobutyryl chloride . This compound can be synthesized from gamma-butyrolactone (B3396035) and thionyl chloride in the presence of a mixed catalyst. google.com This process can be designed to be environmentally friendly by utilizing the exhaust gas to produce hydrochloric acid and sodium sulfite, and using the tail material to produce 4-chlorobutanoic acid ester. google.com The synthesis of other dichlorobenzoyl chlorides has been achieved by reacting 2,4-trichlorotoluene dichloride with a carboxylic acid in the presence of a catalyst. google.com

The synthesis of gamma-chlorobutyronitrile , a precursor to compounds like 4-chlorobutanal, has been achieved through the reaction of trimethylenechlorobromide with potassium cyanide. louisville.edu

The development of precursor methods is also a valuable strategy. For instance, a precursor method has been developed to synthesize certain metal-organic frameworks (MOFs) that could not be prepared directly, highlighting the importance of intermediate compounds in achieving target molecules. rsc.org

Chemical Reactivity and Mechanistic Investigations of Methyl 3,4 Dichlorobutanoate

Nucleophilic Substitution Reactions

The carbon-chlorine bonds in methyl 3,4-dichlorobutanoate are polar, with the carbon atoms bearing a partial positive charge, rendering them susceptible to attack by nucleophiles. The outcomes of these reactions are governed by several factors, including the nature of the nucleophile, the solvent, and the inherent structural features of the substrate.

Regioselectivity and Stereoselectivity of Substitution at Chloro-carbons

The presence of two chloro-substituted carbons, one secondary (C3) and one primary (C4), raises the question of regioselectivity in nucleophilic substitution reactions. Generally, primary alkyl halides are more susceptible to SN2 reactions than secondary alkyl halides due to reduced steric hindrance. Conversely, secondary carbocations are more stable than primary carbocations, which would favor an SN1 pathway at the C3 position if conditions allow for carbocation formation.

The regioselectivity of substitution on similar vicinal dihaloalkanes can be influenced by the nature of the attacking nucleophile and the reaction conditions. Strong, unhindered nucleophiles tend to favor the less sterically hindered position (C4) via an SN2 mechanism. However, reactions proceeding through a cyclic intermediate, such as an episulfonium or halonium ion, can lead to attack at either carbon, with the regioselectivity being governed by the electronic and steric effects of the substituents.

Stereoselectivity becomes a key consideration when the substitution reaction occurs at the chiral center (C3). For an SN2 reaction, an inversion of configuration at the stereocenter is expected. In contrast, an SN1 reaction would proceed through a planar carbocation intermediate, leading to a racemic or near-racemic mixture of products. The stereochemical outcome is therefore a powerful diagnostic tool for elucidating the reaction mechanism.

Mechanisms of Substitution (SN1, SN2, SNi)

The substitution of the chlorine atoms in this compound can proceed through several mechanistic pathways:

SN2 (Substitution Nucleophilic Bimolecular): This is a one-step concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. researchgate.net This mechanism is favored by strong nucleophiles, polar aprotic solvents, and is sensitive to steric hindrance. For this compound, the primary carbon (C4) is a likely site for SN2 attack. An SN2 reaction at C3 would lead to an inversion of stereochemistry. researchgate.net

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile. rsc.org This pathway is favored by polar protic solvents, weak nucleophiles, and substrates that can form stable carbocations. The secondary carbon (C3) of this compound could potentially undergo substitution via an SN1 mechanism, leading to racemization. rsc.org

SNi (Substitution Nucleophilic internal): This mechanism involves the leaving group becoming part of the nucleophile, leading to retention of configuration. While less common for alkyl halides, it is a possibility under specific conditions with certain reagents.

The operative mechanism is a delicate balance of factors including the substrate structure, nucleophile strength, solvent polarity, and temperature.

Intramolecular Cyclization Reactions

The structure of this compound is conducive to intramolecular cyclization reactions, particularly those that can be initiated by the ester group or its derivatives. For instance, under basic conditions, hydrolysis of the ester to a carboxylate could be followed by an intramolecular nucleophilic attack of the carboxylate on one of the chloro-substituted carbons.

A notable potential cyclization is the formation of a lactone. Attack of the carbonyl oxygen (or a deprotonated hydroxyl group after hydrolysis) on the C4 carbon would lead to the formation of a five-membered ring, specifically a derivative of γ-butyrolactone. The formation of 3-chloro-tetrahydrofuran-2-one is a plausible outcome of such a reaction. The success of this cyclization would depend on the reaction conditions favoring the intramolecular pathway over intermolecular reactions.

Ester Hydrolysis and Transesterification Mechanisms

The ester functional group in this compound can undergo hydrolysis to yield 3,4-dichlorobutanoic acid and methanol (B129727), or transesterification in the presence of another alcohol to form a different ester. These reactions can be catalyzed by either acid or base.

Kinetic Studies of Ester Transformations

The kinetics of ester hydrolysis are well-studied and typically follow second-order kinetics under basic conditions (first order in ester and first order in hydroxide) and can exhibit more complex behavior under acidic conditions. chemrxiv.orgias.ac.in The rate of hydrolysis is influenced by the electronic and steric effects of the substituents near the carbonyl group. For this compound, the electron-withdrawing chlorine atoms would be expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by water or hydroxide (B78521) ions compared to a non-halogenated analogue.

Table 1: General Trends in Ester Hydrolysis Kinetics

| Condition | Mechanism | Expected Rate Dependence |

| Acidic | AAC2 | Catalyzed by H+ |

| Neutral | Neutral Hydrolysis | Slow, water-dependent |

| Basic | BAC2 | First-order in [Ester] and [OH-] |

Influence of Catalysis on Reaction Pathways

Catalysis is crucial for achieving efficient ester hydrolysis and transesterification.

Acid Catalysis: In acid-catalyzed hydrolysis, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. chemguide.co.uk This process is reversible. chemguide.co.uk Similarly, in transesterification, an acid catalyst protonates the ester to facilitate the attack of another alcohol. youtube.com

Base Catalysis (Saponification): Base-catalyzed hydrolysis, or saponification, involves the direct attack of a strong nucleophile, such as a hydroxide ion, on the carbonyl carbon. chemguide.co.uk This reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol product. chemguide.co.uk

Homogeneous and Heterogeneous Catalysis: Both homogeneous catalysts (like mineral acids and soluble bases) and heterogeneous catalysts (like ion-exchange resins or solid metal oxides) can be employed for transesterification. researchgate.net Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture. The choice of catalyst can influence the reaction rate and selectivity.

Elimination Reactions for Unsaturated Derivatives

Elimination reactions of this compound, specifically dehydrohalogenation, provide routes to valuable unsaturated esters. These reactions involve the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form a carbon-carbon double bond. The regiochemical and stereochemical outcomes of these reactions are highly dependent on the reaction conditions, particularly the base employed.

Dehydrohalogenation Pathways

This compound possesses two distinct chlorine atoms at the C-3 and C-4 positions, and protons on carbons C-2 and C-3, allowing for multiple dehydrohalogenation pathways. The reaction typically proceeds via an E2 (bimolecular elimination) mechanism in the presence of a strong, non-hindered base, or an E1 (unimolecular elimination) mechanism under conditions that favor carbocation formation. libretexts.orgmsu.eduopenstax.org

The primary elimination pathways are:

Formation of Methyl 4-chloro-2-butenoate: A base can abstract a proton from the C-2 position. The resulting carbanion or the concerted electron flow leads to the elimination of the chloride ion from C-3, forming a double bond between C-2 and C-3. This pathway generally leads to the more substituted and thermodynamically more stable conjugated alkene, as predicted by Zaitsev's rule. libretexts.orgopenstax.orglibretexts.org

Formation of Methyl 3-chloro-3-butenoate: Alternatively, a base can abstract a proton from the C-3 position, leading to the elimination of the chloride ion from C-4. This results in the formation of a double bond between C-3 and C-4.

The choice of base and reaction conditions can influence which pathway is favored. Strong, bulky bases, such as potassium tert-butoxide, tend to favor the formation of the less substituted "Hofmann" product by abstracting the more sterically accessible proton. msu.edu In contrast, smaller, unhindered bases like sodium ethoxide or sodium hydroxide typically yield the more stable "Zaitsev" product. libretexts.org

Under forcing conditions, a second dehydrohalogenation could occur from the initial product, methyl 4-chloro-2-butenoate, to yield methyl buta-2,3-dienoate or methyl buta-1,3-dienoate derivatives, although this requires significantly more energy.

| Starting Material | Base | Major Product(s) | Probable Mechanism | Reference |

| This compound | Sodium Ethoxide | Methyl 4-chloro-2-butenoate | E2 (Zaitsev) | libretexts.org |

| This compound | Potassium tert-butoxide | Methyl 3-chloro-3-butenoate | E2 (Hofmann) | msu.edu |

Stereochemical Outcomes of Elimination Processes

The stereochemistry of elimination reactions is a critical aspect, particularly for the E2 mechanism, which is stereospecific. nist.gov The E2 reaction requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. msu.edu This means the hydrogen and the chlorine must be in the same plane but on opposite sides of the C-C bond.

In the dehydrohalogenation of this compound to form methyl 4-chloro-2-butenoate, rotation around the C2-C3 bond allows the molecule to adopt a conformation where a C-2 proton and the C-3 chlorine are anti-periplanar. This leads to the formation of a specific stereoisomer of the alkene product. The reaction can produce either the (E) or (Z) isomer of methyl 4-chloro-2-butenoate. The formation of the thermodynamically more stable (E)-isomer, where the larger substituents are on opposite sides of the double bond, is often favored.

In contrast, the E1 mechanism proceeds through a planar carbocation intermediate. libretexts.org The base can then abstract a proton from either side of the adjacent carbon, typically leading to a mixture of (E) and (Z) stereoisomers, with the more stable (E)-isomer usually predominating. nist.gov

Carbonyl Group Reactivity

The ester carbonyl group in this compound is an important functional handle for various transformations, including reductions and condensation reactions.

Reduction Reactions of the Ester Moiety

The ester group can be reduced to a primary alcohol using powerful reducing agents. The choice of reagent is crucial for the selectivity of the reaction, especially given the presence of two C-Cl bonds, which are also susceptible to reduction.

Using Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a strong, non-selective reducing agent capable of reducing esters, carboxylic acids, and alkyl halides. byjus.commasterorganicchemistry.com When this compound is treated with a sufficient excess of LiAlH₄, it is expected that both the ester group and the two chloro groups will be reduced. The ester is first reduced to an aldehyde intermediate, which is immediately further reduced to a primary alcohol. masterorganicchemistry.com Concurrently, the C-Cl bonds are reduced to C-H bonds. nist.govnih.gov The final product of this exhaustive reduction would be 1,4-butanediol .

Using Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a milder and more selective reducing agent than LiAlH₄. chegg.com It readily reduces aldehydes and ketones but does not typically reduce esters or alkyl halides under standard conditions. chegg.com Therefore, treatment of this compound with NaBH₄ in a solvent like methanol or ethanol (B145695) at room temperature is not expected to result in any significant reaction. However, the reactivity of NaBH₄ can be enhanced by using it in combination with certain additives or at higher temperatures, which could potentially lead to the reduction of the ester.

| Reagent | Reactive Functional Groups | Expected Product from this compound | Reference |

| LiAlH₄ | Ester, Alkyl Halide | 1,4-Butanediol | byjus.commasterorganicchemistry.com |

| NaBH₄ (standard conditions) | (none on substrate) | No reaction | chegg.com |

Condensation and Addition

The presence of α-protons (on C-2) and electrophilic centers (the carbonyl carbon and the carbons bearing chlorine atoms) allows this compound to participate in various condensation and addition reactions.

Claisen Condensation: As an enolizable ester, this compound can undergo a self-condensation reaction in the presence of a strong base (e.g., sodium methoxide) in a process known as the Claisen condensation. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com The base abstracts an α-proton from C-2 to form an ester enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the ester. Subsequent elimination of a methoxide (B1231860) ion yields a β-keto ester: methyl 2-(3,4-dichlorobutanoyl)-3,4-dichlorobutanoate . The reaction requires a stoichiometric amount of base because the resulting β-keto ester is acidic and is deprotonated by the base, driving the reaction to completion. libretexts.org

Nucleophilic Substitution (Addition-Elimination): The C-3 and C-4 positions are electrophilic due to the attached chlorine atoms and are susceptible to nucleophilic attack. libretexts.orgnih.govyoutube.com Strong nucleophiles can displace one or both of the chloride ions via an Sₙ2 mechanism. The relative reactivity of the C-3 (secondary) versus C-4 (primary) positions depends on steric and electronic factors, with the primary C-4 chloride generally being more susceptible to Sₙ2 attack. These reactions compete with the base-induced elimination reactions discussed previously. For example, reaction with a nucleophile like sodium iodide could lead to halogen exchange, while reaction with amines could lead to amino-substituted products. researchgate.netmdpi.com

Dieckmann Condensation: The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester from a diester. wikipedia.orgnumberanalytics.comlibretexts.orgorganic-chemistry.orgorganicchemistrytutor.com This reaction is not directly applicable to this compound itself but could be a subsequent reaction if the molecule were converted into a suitable diester through nucleophilic substitution at the C-3 or C-4 position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.